molecular formula C22H21ClN4O2S B2655531 3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105220-27-6

3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2655531
CAS RN: 1105220-27-6
M. Wt: 440.95
InChI Key: MZYDHPSAXILAMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. It includes a phenethylamine backbone, which is a structure found in many neurotransmitters, and a pyrazole ring, which is a type of aromatic organic ring that is often seen in various drugs .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyrazole ring and the amide groups suggests that this compound could participate in hydrogen bonding, which could have significant effects on its physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the amide groups) and aromatic rings would likely make this compound relatively high in molecular weight and could affect properties like solubility and melting point .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, including thienopyrazol derivatives, represents a significant area of research. These compounds are investigated for their antimicrobial activities, showcasing the potential of such molecules in developing new therapeutic agents. For example, Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting their in vitro antimicrobial potential (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antitumor and Antioxidant Properties

Research into the antitumor and antioxidant properties of novel synthesized compounds is another crucial application. Compounds based on the thienopyrazol backbone are evaluated for their efficacy against various cancer cell lines and their antioxidant capacities. This line of investigation is vital for discovering new, effective treatments for cancer and other oxidative stress-related diseases.

Materials Science and Catalysis

In materials science and catalysis, the focus is on developing new materials with specific properties, such as polymers or catalysts that can be used in various industrial processes. The synthesis of polymeric materials supported by Cr(VI) reagents, as explored by Abraham et al. (1996), demonstrates the application of novel chemical compounds in creating efficient and selective oxidation reagents, which are crucial in organic synthesis and industrial chemistry (Abraham, Rajan, & Sreekumar, 1996).

Drug Discovery and Development

The exploration of new chemical entities for drug discovery involves the synthesis and evaluation of compounds with potential pharmacological activities. This includes the development of novel inhibitors, as demonstrated by Riffel et al. (2000), who developed a method for the simultaneous determination of a novel thrombin inhibitor and its metabolites, indicating the importance of analytical methods in drug development (Riffel, Song, Gu, Yan, & Lo, 2000).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The phenethylamine backbone suggests potential activity in the central nervous system, as many neurotransmitters (such as dopamine and adrenaline) are based on the phenethylamine structure .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activity. It might be interesting to investigate whether the phenethylamine backbone confers any activity in the central nervous system .

properties

IUPAC Name

3-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-17-8-4-7-16(11-17)22(29)25-21-18-13-30-14-19(18)26-27(21)12-20(28)24-10-9-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDHPSAXILAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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